

# Application Notes: Nimustine via CED for Brainstem Gliomas

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## Compound Focus: Nimustine

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## Clinical Background and Rationale

- **Unmet Medical Need:** DIPG and other recurrent brainstem gliomas are among the most challenging CNS tumors to treat, with a median survival for DIPG historically below 12 months. Surgical resection is often not feasible, and the blood-brain barrier (BBB) limits systemic chemotherapy options [1] [2].
- **CED as a Solution:** CED bypasses the BBB by using a pressure gradient to convect infusates directly into the brain parenchyma, enabling high local drug concentrations while minimizing systemic exposure [1].
- **Nimustine (ACNU) Profile:** ACNU is a water-soluble nitrosourea alkylating agent. Its mechanism involves major groove-directed alkylation of DNA, primarily binding to guanine (C6=O6) and thymine (C4=O4), leading to DNA cross-links and conformational changes from B-form to C-form, which ultimately trigger cell death [3] [4].

## Key Clinical Trial Designs

The table below summarizes the design of two pivotal clinical trials investigating CED of ACNU.

**Table 1: Summary of Clinical Trial Designs for CED of ACNU**

Trial Characteristic	Phase I Trial (2020) [1]	Phase II Trial (2025) [2]
Study Population	Adults & children (3-81 yrs) with recurrent brainstem gliomas (including DIPG).	Children & young adults (3-21 yrs) with newly diagnosed DIPG.
Primary Objective	Determine safety, tolerability, and Maximum Tolerated Concentration (MTC).	Evaluate efficacy, with primary endpoint of 1-year survival rate.
Treatment Protocol	ACNU CED + concurrent systemic Temozolomide (150-200 mg/m <sup>2</sup> /day for 5 days).	ACNU CED as a monotherapy post-radiotherapy.

| **CED Parameters** | **Volume:** Fixed at 7 mL. **Concentrations:** Escalated from 0.25, 0.5, to 0.75 mg/mL. | **Concentration:** 0.75 mg/mL. **Volume:** Cumulative dose of 7 ( $\pm$ 0.3) mL. | | **Infusion Duration** | Approximately 2.5 days [1]. | 2-3 days [2]. | | **Real-Time Monitoring** | Yes, via Gd-DOTA co-infusion and intermittent MRI [1]. | Implied by the methodology of catheter placement and infusion [2]. |

## Efficacy and Safety Outcomes

### Efficacy:

- In the Phase I trial, CED of ACNU demonstrated antitumor activity based on radiographic assessment and was associated with prolonged overall survival. The recommended concentration for further study was 0.75 mg/mL [1].
- The Phase II trial reported a **1-year survival rate of 60%** from the start of radiotherapy and a **median survival time of 15 months**. Out of 20 evaluable patients, the objective response rate (ORR = Complete Response + Partial Response) was **35%** (1 CR, 6 PR), with 9 patients having stable disease [2].

### Safety:

- The Phase I trial concluded that the procedure, when performed with real-time monitoring, was feasible and well-tolerated, with minimal drug-associated toxicity [1]. The Phase II trial did not report new safety signals, supporting the continued development of this approach [2].

## Experimental Protocols

### Patient Selection and Preoperative Planning

- **Inclusion Criteria:** Patients with a clinical or radiological diagnosis of recurrent glioma in the brainstem. For the Phase II trial, patients were enrolled one month after completing standard radiotherapy (50-60 Gy) [1] [2].
- **Preoperative Imaging:** High-resolution MRI with angiograms and stereotactic CT scans are required. All datasets should be co-registered and imported into surgical planning software (e.g., iPlan Flow, Brainlab) [1].
- **Trajectory Planning:** The software is used to:
  - Segment the target volume, vessels, functional areas, and CSF compartments.
  - Plan catheter trajectories to avoid piercing the ependymal or pial surfaces. A minimum distance of **10 mm** from the catheter tip to CSF spaces is recommended to prevent infusate leakage.
  - Analyze Diffusion Tensor Imaging (DTI) to identify white matter tracts that could act as preferential pathways or leakage routes for the infusate [1].

### CED Catheter Placement and Infusion Procedure

Table 2: Key Steps in the CED Procedure

Step	Protocol Details
<b>1. Catheter Insertion</b>	Up to two infusion catheters are stereotactically inserted at the pre-planned coordinates. Post-placement, MRI confirms the final catheter position [1].
<b>2. Infusate Preparation</b>	The ACNU solution is prepared at the target concentration (e.g., 0.75 mg/mL). For real-time monitoring, Gadolinium-DOTA (Gd-DOTA) is mixed into the infusion solution [1].
<b>3. Infusion Execution</b>	The infusion is administered continuously over 2.5-3 days in a monitored clinical setting. A positive-pressure pump is used to maintain a constant flow rate to achieve convection [1] [2].
<b>4. Real-Time Monitoring</b>	The infusion is paused periodically (e.g., 4 times during the process), and the patient undergoes MRI to visualize the distribution of Gd-DOTA, which mirrors the drug

Step	Protocol Details
	distribution. This allows for adjustment of the infusion parameters if leakage is detected [1].
<b>5. Adjunct Medications</b>	Patients receive steroids and antibiotics throughout the infusion period to manage edema and prevent infection [1].

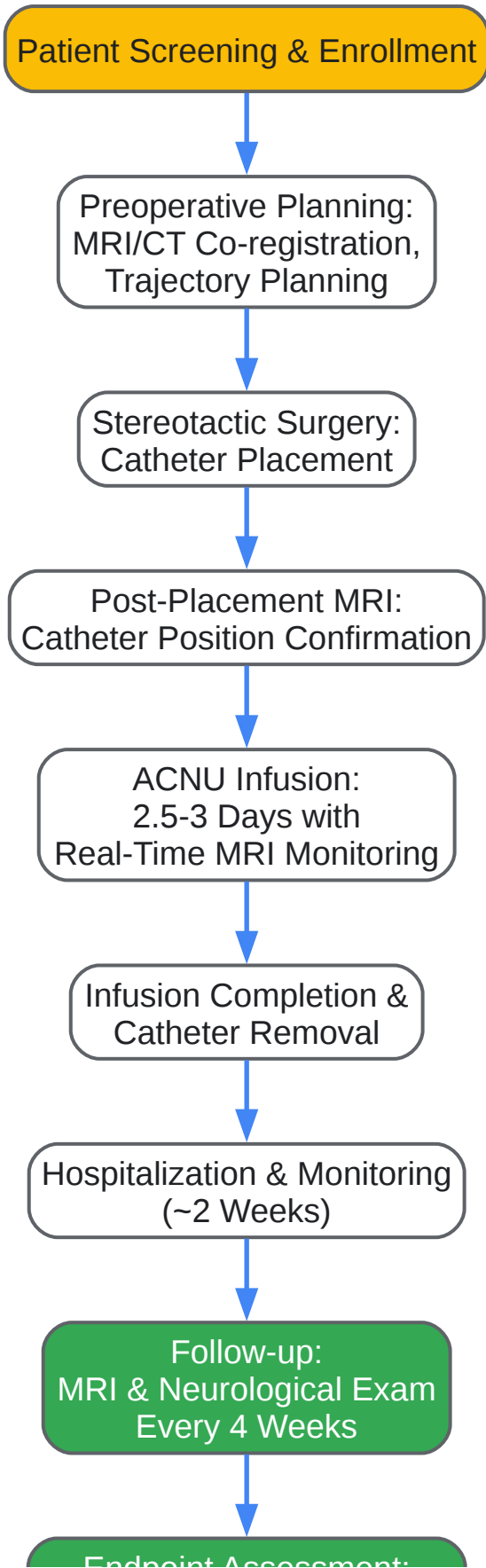
## Safety and Response Assessment

- **Safety Monitoring:** Patients should be hospitalized for approximately two weeks. Neurological status and vital signs are monitored continuously during infusion. Adverse events are graded according to NCI CTCAE criteria [1].
- **Efficacy Follow-up:** After discharge, patients should be followed up every 4 weeks. Each visit should include a physical/neurological examination and an MRI with gadolinium contrast to evaluate tumor response based on standard criteria (e.g., RANO) [1].

## Visual Workflow: CED of ACNU

The diagram below illustrates the sequential workflow for the CED of ACNU, from patient screening to follow-up.

## CED of ACNU Clinical Workflow



**Endpoint Assessment:  
Tumor Response & Survival**

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Diagram Title: CED of ACNU Clinical Workflow

## Conclusion and Future Directions

Early-phase trials demonstrate that CED of ACNU is a technically feasible, well-tolerated, and clinically promising approach for treating DIPG and recurrent brainstem gliomas. The phase II data, showing a 1-year survival rate of 60%, are particularly encouraging for this devastating disease. Future efforts should focus on **confirmatory phase III trials**, further optimization of catheter design and infusion parameters to improve drug distribution, and exploration of combination therapies with other anticancer agents to enhance efficacy [1] [2].

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